3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid
Overview
Description
3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxy group at the 4-position, a methyl group at the 2-position, and a propionic acid side chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.
Methylation: The methyl group at the 2-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with the quinoline derivative, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Quinoline derivatives with carbonyl groups.
Reduction: Quinoline derivatives with hydroxy groups.
Substitution: Quinoline derivatives with various functional groups.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe for studying biological processes and interactions involving quinoline derivatives.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the methyl and propionic acid groups, but shares the quinoline core with a hydroxy group at the 4-position.
2-Methylquinoline: Lacks the hydroxy and propionic acid groups, but has a methyl group at the 2-position.
Quinoline-3-propionic acid: Lacks the hydroxy and methyl groups, but has a propionic acid side chain at the 3-position.
Uniqueness
3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is unique due to the combination of functional groups it possesses. The presence of the hydroxy, methyl, and propionic acid groups on the quinoline core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWIJDVILLJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307955 | |
Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22609-25-2 | |
Record name | 4-Hydroxy-2-methyl-3-quinolinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22609-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22609-25-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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